3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid
Overview
Description
3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its trifluoromethyl group and methoxycarbonyl amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Direct Amination:
Nucleophilic Substitution: Starting with a trifluoromethylated benzoic acid derivative, nucleophilic substitution with an amino group followed by esterification with methanol can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and controlled reaction conditions to ensure consistency and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted benzoic acids.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(Methoxycarbonyl)amino]-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, while the methoxycarbonyl amino group may influence its metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(Methoxycarbonyl)amino]benzoic acid: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)benzoic acid: Lacks the methoxycarbonyl amino group.
3-[(Methoxycarbonyl)amino]-4-(trifluoromethyl)benzoic acid: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness: The presence of both the trifluoromethyl and methoxycarbonyl amino groups in the same molecule provides unique chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
3-(methoxycarbonylamino)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(17)14-7-3-5(8(15)16)2-6(4-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHYKBNSTLVIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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